((S)-3-Hydroxy-piperidin-1-yl)-acetic acid
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical contexts .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, acidity or basicity (pH), reactivity, and stability .Scientific Research Applications
1. Neurological Applications
(S)-3-Hydroxy-piperidin-1-yl-acetic acid and its derivatives have been explored for their neurological applications. In a study, a compound modulating the AMPA receptor, related to (S)-3-Hydroxy-piperidin-1-yl-acetic acid, was utilized as a single agent for the treatment of schizophrenia. This study aimed to explore the effects of the compound on psychosis and cognition but concluded that the doses tested did not yield significant effects (Marenco et al., 2002).
2. Metabolic Study and Toxicology
The compound's derivatives have been involved in metabolic and toxicological studies. For instance, a research study focused on the metabolites of 3-MeO-PCP, a compound from the phencyclidine family, related to (S)-3-Hydroxy-piperidin-1-yl-acetic acid. This study provided insights into the detection of these metabolites in human urine and their implications in forensic toxicology (Ameline et al., 2018).
3. Investigation of Metabolic Disorders
The compound's derivatives have been used to investigate metabolic disorders. A study identified cis- and trans-4-hydroxycyclohexylacetic acid in the urine of individuals, along with the compound hawkinsin, to explore a postulated defect in the 4-hydroxyphenylpyruvate dioxygenase enzyme (Niederwieser et al., 1978).
4. Dermatological Research
Related compounds, particularly alpha‐hydroxy acids, have been used in dermatological research. A study investigated the effects of these acids, including glycolic and lactic acids, on human skin, particularly for rejuvenating photo‐aged skin (Yamamoto et al., 2006).
5. Olfactory Research
Compounds related to (S)-3-Hydroxy-piperidin-1-yl-acetic acid have been used in olfactory research. A study examined the odor detection of mixtures of carboxylic acids and coffee aroma compounds, focusing on the relationship between detection probabilities for mixtures and their unmixed components (Miyazawa et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(3S)-3-hydroxypiperidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-6-2-1-3-8(4-6)5-7(10)11/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWNVXIYNYGOAS-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((S)-3-Hydroxy-piperidin-1-yl)-acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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